2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a class of spirocyclic compounds, which are known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions to form the spirocyclic core. Further functionalization is achieved through various organic reactions, such as alkylation and acylation, to introduce the methoxyphenyl and phenylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are meticulously controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl and phenylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- involves the inhibition of RIPK1 kinase activity. By blocking this kinase, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This mechanism is particularly relevant in diseases where necroptosis plays a critical role .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in its substituents, which can lead to different biological activities.
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- lies in its specific substituents, which confer distinct biological activities, particularly its potent inhibition of RIPK1. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-benzyl-2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C24H28N2O3/c1-29-21-10-8-20(9-11-21)17-26-22(27)12-14-24(23(26)28)13-5-15-25(18-24)16-19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3 |
InChI Key |
OIUHAOBWBPRQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3(C2=O)CCCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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